molecular formula C8H8ClFN2 B2815728 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride CAS No. 1795283-40-7

3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride

Cat. No.: B2815728
CAS No.: 1795283-40-7
M. Wt: 186.61
InChI Key: MZIBDLXQHZOKHV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride is an organic compound that features a benzene ring substituted with an aminomethyl group, a fluorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluorotoluene to produce 2-fluoro-4-nitrotoluene. This intermediate is then subjected to a reduction reaction to yield 2-fluoro-4-aminotoluene. The next step involves the introduction of a nitrile group through a Sandmeyer reaction, resulting in 3-(Aminomethyl)-2-fluorobenzonitrile. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)benzonitrile hydrochloride
  • 2-Fluorobenzonitrile
  • 4-(Aminomethyl)-2-fluorobenzonitrile

Uniqueness

3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both an aminomethyl group and a fluorine atom on the benzene ring can enhance its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(aminomethyl)-2-fluorobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-6(4-10)2-1-3-7(8)5-11;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIBDLXQHZOKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795283-40-7
Record name 3-(aminomethyl)-2-fluorobenzonitrile hydrochloride
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